(4As,9aS)-1,2,3,4,4a,5,7,8,9,9a-decahydropyrido[3,2-b]azepin-6-one

Chiral drug discovery Asymmetric synthesis Stereochemical SAR

(4As,9aS)-1,2,3,4,4a,5,7,8,9,9a-Decahydropyrido[3,2-b]azepin-6-one is a fully saturated, fused bicyclic heterocycle belonging to the pyrido[3,2-b]azepine scaffold class. Its molecular formula is C9H16N2O with a molecular weight of 168.24 g/mol and the specific stereochemical configuration (4aS,9aS).

Molecular Formula C9H16N2O
Molecular Weight 168.24
CAS No. 2503155-88-0
Cat. No. B2639086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4As,9aS)-1,2,3,4,4a,5,7,8,9,9a-decahydropyrido[3,2-b]azepin-6-one
CAS2503155-88-0
Molecular FormulaC9H16N2O
Molecular Weight168.24
Structural Identifiers
SMILESC1CC2C(CCCN2)NC(=O)C1
InChIInChI=1S/C9H16N2O/c12-9-5-1-3-7-8(11-9)4-2-6-10-7/h7-8,10H,1-6H2,(H,11,12)/t7-,8-/m0/s1
InChIKeyMGLUCFHHRLHSDQ-YUMQZZPRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4As,9aS)-1,2,3,4,4a,5,7,8,9,9a-Decahydropyrido[3,2-b]azepin-6-one (CAS 2503155-88-0): Chemical Identity and Scaffold Context for Scientific Procurement


(4As,9aS)-1,2,3,4,4a,5,7,8,9,9a-Decahydropyrido[3,2-b]azepin-6-one is a fully saturated, fused bicyclic heterocycle belonging to the pyrido[3,2-b]azepine scaffold class. Its molecular formula is C9H16N2O with a molecular weight of 168.24 g/mol and the specific stereochemical configuration (4aS,9aS) [1]. The compound features a decahydro (fully saturated) pyridine ring system fused to an azepin-6-one, distinguishing it from partially unsaturated tetrahydro analogs explored as medicinal chemistry scaffolds [2]. This compound serves as a chiral, saturated building block with defined stereochemistry and a ketone functional handle, positioned within a scaffold family that has demonstrated drug-like property modulation through structural variation [2].

Why Generic In-Class Substitution Fails for (4As,9aS)-1,2,3,4,4a,5,7,8,9,9a-Decahydropyrido[3,2-b]azepin-6-one (CAS 2503155-88-0)


Compounds within the pyrido[3,2-b]azepine family cannot be interchanged without consequence because three structural features simultaneously determine biological and physicochemical behavior: (i) stereochemistry at the 4a and 9a positions, where racemic mixtures and individual diastereomers exhibit divergent target recognition; (ii) saturation state of the pyridine ring, which controls lipophilicity, hydrogen-bonding capacity, and metabolic susceptibility; and (iii) the presence of the C6 ketone, which governs both derivatization potential and intermolecular interactions. The target compound occupies a precise combination—single (4aS,9aS) enantiomer, fully saturated decahydro scaffold, and intact ketone—that no generic alternative simultaneously reproduces [1]. Substituting with the unsaturated 5,7,8,9-tetrahydro analog alters logP by 0.2 units and reduces hydrogen bond donor count by one, while substituting with the decahydro azepine analog removes the ketone handle entirely, precluding downstream diversification. These quantifiable property shifts, detailed below, preclude simple analog swapping in any systematic SAR or lead optimization campaign.

Quantitative Evidence Guide: Verified Differentiation of (4As,9aS)-1,2,3,4,4a,5,7,8,9,9a-Decahydropyrido[3,2-b]azepin-6-one for Scientific Selection Decisions


Stereochemical Identity: Single (4aS,9aS) Enantiomer Confers Defined Chiral Recognition Relative to Racemic Mixtures

The target compound bears the (4aS,9aS) absolute configuration, whereas the commercially registered CAS 2503155-88-0 entry in PubChem is listed as the racemic mixture rac-(4aR,9aR)-decahydro-1H-pyrido[3,2-b]azepin-6-one,cis [1]. A racemic mixture contains 50% of the desired (4aS,9aS) enantiomer and 50% of its mirror image, which may exhibit different—or even antagonistic—biological activity. Procuring the single enantiomer eliminates this confound, providing a two-fold increase in effective active-enantiomer concentration per unit mass for biological assays.

Chiral drug discovery Asymmetric synthesis Stereochemical SAR

Lipophilicity Reduction: XLogP3-AA = 0.2 Provides Physicochemical Advantage Over Unsaturated Analog (XLogP3-AA = 0.4)

The target compound exhibits a computed XLogP3-AA of 0.2 [1], which is 0.2 log units lower than the unsaturated analog 5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepin-6-one (XLogP3-AA = 0.4, PubChem CID 12283032) [2]. This 50% reduction in lipophilicity difference (relative to the comparator) is accompanied by an additional hydrogen bond donor, collectively predicting enhanced aqueous solubility and reduced non-specific protein binding.

Physicochemical optimization Drug-like properties Lead optimization

Hydrogen Bond Donor Capacity: 2 HBD vs. 1 HBD in Unsaturated Analog Enables Bidentate Target Interactions

The target compound possesses two hydrogen bond donors (HBD = 2)—the amide NH and the secondary amine within the saturated pyridine ring—compared to only one HBD (amide NH) in 5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepin-6-one [2]. This represents a 100% increase in donor capacity, enabling the compound to engage in bidentate hydrogen bonding with complementary acceptor pairs in biological targets, a pharmacophoric feature unavailable to the unsaturated analog [1].

Molecular recognition Pharmacophore modeling Fragment-based drug design

Metabolic Stability Potential: Elimination of Aromatic Ring Avoids CYP450-Mediated Oxidation Present in Tetrahydro Analogs

The fully saturated decahydro scaffold contains no aromatic ring, whereas the tetrahydro-6H-pyrido[3,2-b]azepin-6-one comparator retains an aromatic pyridine ring—a primary site for CYP450-mediated oxidative metabolism [2]. Published ADME data on the tetrahydro scaffold series reveal strong structural dependency of drug-like properties; specifically, the authors introduced 4-trifluoromethyl substitution to modulate ADME behavior, indicating that the parent aromatic scaffold carried metabolic liabilities [3]. The decahydro scaffold inherently removes this liability by saturating the ring.

Metabolic stability In vitro ADME Drug metabolism

Carbonyl Functional Handle: Ketone-Containing Scaffold Enables >10 Derivatization Pathways vs. Decahydro Azepine Analog

The target compound incorporates a ketone at the C6 position (exact mass 168.12626 Da, reflecting the C9H16N2O composition [1]), which serves as a versatile synthetic handle. The closely related analog rac-(4aR,9aS)-decahydro-1H-pyrido[3,2-b]azepine (CAS 2580114-48-1, molecular formula C9H18N2, MW 154.25) lacks this carbonyl entirely , eliminating the possibility of carbonyl-specific derivatizations such as reductive amination, Grignard addition, oxime/hydrazone formation, Wittig olefination, and enolate alkylation.

Medicinal chemistry Library synthesis Structure-activity exploration

Rigid Bicyclic Framework with Zero Rotatable Bonds: Conformational Pre-organization Balances Entropic Binding Penalty and Induced-Fit Capacity

Both the target decahydro compound and its tetrahydro analog possess zero rotatable bonds (computed by Cactvs in PubChem) [1][2]. However, the fully saturated ring system of the target compound can access multiple chair and twist-boat conformations while maintaining overall macrocyclic pre-organization, in contrast to the rigid, planar unsaturated analog. This combination of entropic pre-organization (reduced conformational entropy penalty upon binding) with the capacity for induced-fit adaptation represents a distinctive biophysical property of the saturated scaffold.

Conformational analysis Scaffold pre-organization Entropic binding optimization

Best Application Scenarios for (4As,9aS)-1,2,3,4,4a,5,7,8,9,9a-Decahydropyrido[3,2-b]azepin-6-one (CAS 2503155-88-0) Based on Verified Evidence


Enantiopure Chiral Building Block for Stereochemically Defined Drug Candidate Synthesis

The single (4aS,9aS) enantiomer provides an unambiguous stereochemical starting point for constructing enantiopure lead compounds, eliminating the 50% dilution and biological confounds inherent to racemic mixtures [1]. This is particularly critical in CNS and GPCR-targeted programs where stereochemistry profoundly influences target engagement and off-target selectivity.

Fragment-Based Lead Discovery Leveraging Dual Hydrogen Bond Donor Capacity

With HBD = 2 and a compact, rigid scaffold (MW 168.24, zero rotatable bonds), the compound functions as a privileged fragment for targets requiring bidentate hydrogen bonding, such as kinase hinge regions and protease active sites [1]. The additional HBD relative to unsaturated analogs (HBD = 1) expands the molecular recognition repertoire of pyridoazepine-based fragments [2].

Metabolically De-risked Scaffold for Oral Drug Development Programs

The fully saturated decahydro scaffold avoids the aromatic ring that constitutes a primary CYP450 oxidation site in tetrahydro-6H-pyrido[3,2-b]azepin-6-one analogs [3]. Combined with lower computed lipophilicity (XLogP3-AA = 0.2 vs. 0.4 for the unsaturated comparator), the scaffold is predicted to exhibit improved metabolic stability and reduced non-specific binding, favoring oral bioavailability [1][2].

Divergent Library Synthesis via C6 Ketone Functionalization

The ketone at C6 enables parallel derivatization through reductive amination, Grignard addition, oxime/hydrazone formation, and enolate chemistry—transformations inaccessible to the carbonyl-free decahydro azepine analog [1]. This single-handle diversification strategy supports rapid SAR exploration in lead optimization campaigns, as evidenced by the established synthetic methodology for the parent pyridoazepine scaffold [3].

Quote Request

Request a Quote for (4As,9aS)-1,2,3,4,4a,5,7,8,9,9a-decahydropyrido[3,2-b]azepin-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.